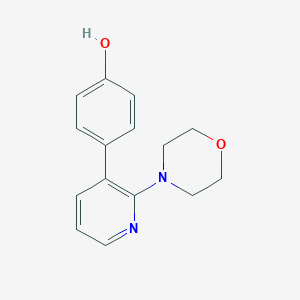

4-(2-Morpholin-4-ylpyridin-3-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol is not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, are not explicitly mentioned in the sources I found .Applications De Recherche Scientifique

Antiproliferative Activity in Cancer Research

4-(2-Morpholin-4-ylpyridin-3-yl)phenol: has been studied for its antiproliferative activity against various cancer cell lines. This compound has shown potential in inducing cell death in cancer cells by activating apoptotic pathways . It induces poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and caspase 9 activation, which are key components of the cell’s intrinsic apoptosis mechanism. Additionally, it has been observed to cause fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and reduce the expression levels of proliferating cell nuclear antigen (PCNA), suggesting a complex action that combines antiproliferative effects with the induction of cell death .

Neurodegenerative Disease Research

The compound has been linked to the development of inhibitors for leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease (PD). Genome-wide association studies have identified LRRK2 as a significant target for therapeutic intervention in PD. Inhibitors of LRRK2, like 4-(2-Morpholin-4-ylpyridin-3-yl)phenol , are considered promising due to their potential to modulate disease progression and their ability to penetrate the brain, which is crucial for treating central nervous system disorders .

Fluorescence Properties for Sensing Applications

Research has revealed that derivatives of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol exhibit potent fluorescence properties, making them suitable for pH sensing applications. These compounds can be used for both fluorescence intensity-based and ratiometric pH sensing, which is valuable in various biochemical and medical research fields for monitoring cellular environments .

Kinase Inhibitor Development

This compound is part of a class of molecules that have been explored for their kinase inhibitory properties. Kinase inhibitors are a significant area of research due to their relevance in treating a wide range of diseases, from cancer to inflammatory disorders. The selectivity and potency of these inhibitors are critical, and 4-(2-Morpholin-4-ylpyridin-3-yl)phenol has been part of studies aiming to improve kinome selectivity using surrogate crystallography approaches .

Synthetic Chemistry and Drug Design

In synthetic chemistry, 4-(2-Morpholin-4-ylpyridin-3-yl)phenol serves as a building block for creating a library of compounds with potential therapeutic applications. Its structure allows for various modifications, making it a versatile precursor in the synthesis of novel drug molecules. This adaptability is crucial for the development of new medications with improved efficacy and reduced side effects .

Biological Activity Profiling

Indole derivatives, which share structural similarities with 4-(2-Morpholin-4-ylpyridin-3-yl)phenol , have a broad spectrum of biological activities. They are used in profiling studies to understand their interactions with biological systems, which can lead to the discovery of new pharmacological activities and therapeutic applications .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-morpholin-4-ylpyridin-3-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-13-5-3-12(4-6-13)14-2-1-7-16-15(14)17-8-10-19-11-9-17/h1-7,18H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASNOKYMMVUCQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Morpholin-4-ylpyridin-3-yl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2777533.png)

![3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B2777539.png)

![N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B2777540.png)

![6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777543.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2777544.png)

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2777547.png)

![8-(4-Benzylpiperazin-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![4-[4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2777549.png)

![3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777552.png)